1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone is an organic compound that belongs to the class of phenylpropanones. These compounds are characterized by the presence of a phenyl group attached to a propanone moiety. The compound features two methoxy groups on the phenyl ring and an isopropyl group on the aniline moiety, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-isopropylaniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Potential use in drug development and pharmacological research.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-propanone: Lacks the aniline moiety and isopropyl group.
1-(4-Isopropylanilino)-2-propanone: Lacks the methoxy groups on the phenyl ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methylanilino)-1-propanone: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone is unique due to the presence of both methoxy groups on the phenyl ring and the isopropyl group on the aniline moiety
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)15-5-8-17(9-6-15)21-12-11-18(22)16-7-10-19(23-3)20(13-16)24-4/h5-10,13-14,21H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPDCUCDGHWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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